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molecular formula C12H18O B1580912 9,10-Epoxy-1,5-cyclododecadiene CAS No. 943-93-1

9,10-Epoxy-1,5-cyclododecadiene

Cat. No. B1580912
M. Wt: 178.27 g/mol
InChI Key: OWUVDWLTQIPNLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06043383

Procedure details

Also, in the process of the present invention, the total molar amount of hydrogen peroxide fed during the entire monooxidation procedure in the oxidation apparatus is preferably controlled to 0.04 to 0.55 times, more preferably 0.10 to 0.55 times, still more preferably 0.10 to 0.30 times the molar amount of 1,5,9-cyclododecatriene fed into the first reactor, to produce the target 1,2-epoxy-5,9-cyclododecadiene at a high selectivity thereto.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,5,9-cyclododecatriene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1]O.[CH:3]1[CH2:14][CH2:13][CH:12]=[CH:11][CH2:10][CH2:9][CH:8]=[CH:7][CH2:6][CH2:5][CH:4]=1>>[O:1]1[CH:4]2[CH2:5][CH2:6][CH:7]=[CH:8][CH2:9][CH2:10][CH:11]=[CH:12][CH2:13][CH2:14][CH:3]12

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Two
Name
1,5,9-cyclododecatriene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CCCC=CCCC=CCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C2C1CCC=CCCC=CCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06043383

Procedure details

Also, in the process of the present invention, the total molar amount of hydrogen peroxide fed during the entire monooxidation procedure in the oxidation apparatus is preferably controlled to 0.04 to 0.55 times, more preferably 0.10 to 0.55 times, still more preferably 0.10 to 0.30 times the molar amount of 1,5,9-cyclododecatriene fed into the first reactor, to produce the target 1,2-epoxy-5,9-cyclododecadiene at a high selectivity thereto.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,5,9-cyclododecatriene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1]O.[CH:3]1[CH2:14][CH2:13][CH:12]=[CH:11][CH2:10][CH2:9][CH:8]=[CH:7][CH2:6][CH2:5][CH:4]=1>>[O:1]1[CH:4]2[CH2:5][CH2:6][CH:7]=[CH:8][CH2:9][CH2:10][CH:11]=[CH:12][CH2:13][CH2:14][CH:3]12

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Two
Name
1,5,9-cyclododecatriene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CCCC=CCCC=CCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C2C1CCC=CCCC=CCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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